2-phenyl-1-(1H-pyrrol-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
13169-74-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-phenyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c14-12(11-7-4-8-13-11)9-10-5-2-1-3-6-10/h1-8,13H,9H2 |
InChI Key |
STFMKWCNBOPACP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 1 1h Pyrrol 2 Yl Ethanone and Its Analogues
Classical and Contemporary Synthetic Routes
The construction of 2-acylpyrroles like 2-phenyl-1-(1H-pyrrol-2-yl)ethanone can be achieved through several established and modern synthetic pathways. These routes include the direct acylation of pre-formed pyrrole (B145914) rings, the condensation of precursors to form the pyrrole-ketone scaffold, and multi-component reactions that assemble the desired structure in a single step.
Friedel-Crafts Acylation of Pyrroles
The Friedel-Crafts acylation is a fundamental and widely used method for the introduction of an acyl group onto an aromatic ring, including the pyrrole nucleus. byjus.comsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org
In the context of synthesizing this compound, this would involve the reaction of pyrrole with phenylacetyl chloride and a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile and attacks the electron-rich pyrrole ring. byjus.comsigmaaldrich.com
Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position. stackexchange.com This regioselectivity is attributed to the greater stability of the cationic intermediate formed during α-attack, which can be described by three resonance structures, as opposed to the two resonance structures for the intermediate formed from β-attack. stackexchange.com
However, the regioselectivity of Friedel-Crafts acylation can be influenced by several factors, including the nature of the Lewis acid and the presence of substituents on the pyrrole nitrogen. nih.gov For instance, the use of bulky N-substituents can direct acylation to the C3-position due to steric hindrance at the C2-position. nih.gov The choice of Lewis acid is also critical; strong Lewis acids like AlCl₃ often favor the formation of the 3-acyl derivative when an N-p-toluenesulfonyl group is present, while weaker Lewis acids can lead to a higher proportion of the 2-acyl product. nih.gov
Table 1: Regioselectivity in Friedel-Crafts Acylation of N-Substituted Pyrroles
| N-Substituent | Lewis Acid | Major Product | Reference |
| p-Toluenesulfonyl | AlCl₃ | 3-Acylpyrrole | nih.gov |
| p-Toluenesulfonyl | SnCl₄ or BF₃·OEt₂ | 2-Acylpyrrole | nih.gov |
| Triisopropylsilyl | AlCl₃ | 3-Acylpyrrole | nih.gov |
Condensation Reactions for Pyrrole-Ketone Scaffolds
Condensation reactions provide an alternative and powerful approach to constructing the pyrrole-ketone framework. A prominent example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor would be required.
The mechanism of the Paal-Knorr reaction is believed to proceed through the formation of a hemiaminal followed by a series of cyclization and dehydration steps to yield the pyrrole ring. researchgate.net This method is highly versatile and can be performed under various conditions, including in water without a catalyst, which aligns with the principles of green chemistry. researchgate.net
Multi-Component Reactions (MCRs) for Pyrrole Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical pathway to complex molecules like pyrrole derivatives. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR strategies for substituted pyrroles are well-established and could be adapted.
For instance, variations of the Hantzsch pyrrole synthesis or other novel MCRs could potentially be designed to incorporate a phenylacetyl moiety and the necessary components to form the pyrrole ring in a one-pot fashion.
Wittig Reactions in Precursor Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically forming an alkene from an aldehyde or ketone and a phosphonium (B103445) ylide. While not a direct method for synthesizing the final pyrrole-ketone, the Wittig reaction can be instrumental in the preparation of key precursors.
For example, a Wittig reaction could be employed to synthesize a vinyl-substituted aromatic compound which could then undergo further transformations, such as a cascade Prins/Friedel-Crafts cyclization, to generate complex cyclic structures that could serve as precursors to pyrrole analogues. beilstein-journals.org In one reported synthesis, a Wittig reaction between 2-bromobenzaldehyde (B122850) and (methoxymethyl)triphenylphosphonium (B8745145) chloride was a key step in the formation of a 2-(2-vinylphenyl)acetaldehyde derivative. beilstein-journals.org
Clauson-Kaas Reaction for Pyrrole Formation
The Clauson-Kaas reaction provides a method for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine in the presence of an acid catalyst. rsc.org This reaction is particularly useful for preparing pyrroles with a specific substituent on the nitrogen atom.
To apply this to the synthesis of the target molecule, one could envision a strategy where a precursor containing the phenylacetyl group is attached to the amine, which is then reacted with 2,5-dimethoxytetrahydrofuran to form the N-substituted pyrrole. Alternatively, an amine with a protecting group could be used, followed by deprotection and subsequent acylation at the nitrogen or another position. A reported procedure for synthesizing 2-(1H-pyrrol-1-yl)anilines utilizes a modified Clauson-Kaas reaction where a substituted 2-nitroaniline (B44862) is reacted with 2,5-dimethoxytetrahydrofuran in acetic acid. rsc.org
Catalytic Approaches in the Synthesis of Pyrrole-Ketone Systems
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. The synthesis of pyrrole-ketone systems has greatly benefited from the development of various catalytic approaches.
Lewis acids are the traditional catalysts for Friedel-Crafts acylation, with AlCl₃ being a common choice. byjus.com However, research has explored the use of other Lewis acids to modulate the reactivity and regioselectivity of the reaction. nih.gov For instance, weaker Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) have been shown to favor the formation of the 2-acylpyrrole isomer in certain cases. nih.gov Furthermore, catalytic amounts of zinc(II) triflate have been reported to be effective in Friedel-Crafts acylation reactions. nsf.gov
In addition to traditional Lewis acids, enantioselective catalytic methods have been developed for Friedel-Crafts alkylations of pyrroles, which are closely related to acylations. These methods often employ chiral metal complexes to achieve high levels of stereocontrol. acs.org For example, copper(II)-bis(oxazoline) complexes have been successfully used as catalysts in the enantioselective Friedel-Crafts alkylation of pyrroles with α',β'-unsaturated ketones. This highlights the potential for developing asymmetric catalytic acylations of pyrroles.
Brønsted acids have also been employed as catalysts in reactions leading to pyrrole derivatives. For example, a Brønsted acid-catalyzed cleavage of a C-C bond has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org
The choice of catalyst can be crucial in directing the outcome of a reaction. In some instances, the catalyst can be recovered and reused, adding to the sustainability of the process. researchgate.net
Table 2: Catalysts in the Synthesis of Pyrrole Derivatives
| Reaction Type | Catalyst | Key Feature | Reference |
| Friedel-Crafts Acylation | AlCl₃ | Standard Lewis acid | byjus.com |
| Friedel-Crafts Acylation | SnCl₄, BF₃·OEt₂ | Weaker Lewis acids, can alter regioselectivity | nih.gov |
| Friedel-Crafts Acylation | Zn(OTf)₂ | Catalytic amounts effective | nsf.gov |
| Friedel-Crafts Alkylation | Cu(II)-bis(oxazoline) | Enantioselective catalysis | |
| C-C Bond Cleavage/Cyclization | Brønsted Acid | Catalyzes cascade reaction | rsc.org |
| Paal-Knorr Synthesis | Graphene Oxide | Recyclable catalyst | researchgate.net |
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful and versatile platform for the construction of complex heterocyclic molecules like 2-acylpyrroles. These methods often proceed under milder conditions and with higher atom economy compared to classical approaches. Catalysts based on palladium, rhodium, iron, gold, copper, and iridium have all been successfully employed to facilitate the formation of the pyrrole core and its subsequent functionalization.
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are a cornerstone for forming carbon-carbon bonds and have been extensively applied to the synthesis of 2-arylpyrroles, which are immediate precursors or analogues of this compound. The reaction typically involves the coupling of a pyrrole derivative (e.g., a halopyrrole or a pyrroleboronic acid) with an aryl partner. organic-chemistry.orgharvard.edu
The Suzuki reaction's general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity, allowing for the coupling of less reactive aryl chlorides. organic-chemistry.org Microwave-assisted procedures have also been developed to shorten reaction times and improve efficiency. mdpi.com
Recent advancements have focused on developing highly active and versatile palladium precatalysts, such as palladacycles, which are often more stable and require lower catalyst loadings. libretexts.org These catalysts have been successfully used in the Suzuki-Miyaura coupling of various (hetero)arylboronic acids with halogenated heterocycles. researchgate.net
Table 1: Palladium-Catalyzed Suzuki Coupling Conditions for Aryl-Heterocycle Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Substrates | Product | Yield (%) | Ref |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 h | 2,4-Dichloropyrimidine, Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 78 | mdpi.com |
| PdCl₂ (5) | SPhos (10) | K₂CO₃ | DMF | 120 (MW) | 30 min | 1-Butyl-2-iodobenzimidazole, Phenylboronic acid | 1-Butyl-2-phenylbenzimidazole | 91 | researchgate.net |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene (B28343) | 100 | 12 h | Aryl triflate, Arylboronic acid | Biaryl | Varies | organic-chemistry.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | RT | 1-4 h | Aryl chloride, Arylboronic acid | Biaryl | Varies | organic-chemistry.org |
MW = Microwave irradiation; RT = Room Temperature
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the arylation and acylation of pyrroles, avoiding the need for pre-functionalized starting materials like halides or organometallics. rsc.orgnih.gov This approach allows for the direct formation of a C-C bond between a C-H bond of the pyrrole ring and a coupling partner.
Ruthenium, rhodium, and cobalt complexes have been shown to catalyze the direct C2-H arylation of pyrroles with organoboron reagents or aryl halides. chemistryviews.orgnih.govx-mol.com For instance, a rhodium-catalyzed method has been developed for the unusual β-selective (C3) arylation of pyrroles. x-mol.com More relevant to the target compound, transition-metal-free approaches have been developed for the synthesis of 2-aroylpyrroles. An anionic Fries rearrangement of N-acylpyrroles, termed a "pyrrole dance," can be triggered by specific bases like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), leading to the formation of 2-aroylpyrroles in high yields. rsc.orgrsc.org This method is highly chemoselective, with the choice of the counterion of the base (e.g., Li⁺ vs. K⁺) directing the reaction towards either C-H functionalization of an external substrate or the internal rearrangement to the 2-aroylpyrrole. rsc.org
Table 2: Synthesis of 2-Aroylpyrroles via Anionic Fries Rearrangement
| N-Acylpyrrole Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |
| N-Benzoylpyrrole | LiN(SiMe₃)₂ (3) | Toluene | 100 | 3 | (1H-pyrrol-2-yl)(phenyl)methanone | 81 | rsc.org |
| N-(4-Methoxybenzoyl)pyrrole | LiN(SiMe₃)₂ (3) | Toluene | 100 | 3 | (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone | 83 | rsc.org |
| N-(4-Chlorobenzoyl)pyrrole | LiN(SiMe₃)₂ (3) | Toluene | 100 | 3 | (4-Chlorophenyl)(1H-pyrrol-2-yl)methanone | 78 | rsc.org |
| N-(1-Naphthoyl)pyrrole | LiN(SiMe₃)₂ (3) | Toluene | 100 | 3 | Naphthalen-1-yl(1H-pyrrol-2-yl)methanone | 75 | rsc.org |
Iron, being an earth-abundant and low-cost metal, presents a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been successfully developed for the synthesis of substituted pyrroles. nih.govacs.org These methods often proceed via cyclization or condensation pathways. For example, an iron(0) complex has been used to catalyze a hydrogen autotransfer process, followed by intramolecular condensation to yield various substituted pyrroles. nih.govacs.org
Furthermore, iron-containing catalysts have been employed in reactions starting from already-formed pyrrole rings. One study demonstrated that 2-acetyl-1H-pyrrole can react with carbon tetrachloride and alcohols in the presence of an iron catalyst to produce dialkyl 1H-pyrrole-2,5-dicarboxylates in quantitative yields. researchgate.net Iron(III) perchlorate (B79767) has also been shown to be an effective catalyst in the multicomponent synthesis of tetraarylpyrrolo[3,2-b]pyrroles. rsc.org In another example, an iron-catalyzed intramolecular reaction involving an acyl nitrene and an alkyne was used to construct pyrrolo[2,1-a]isoindol-5-ones, demonstrating iron's utility in forming acylated, fused pyrrole systems. rsc.org
Gold catalysts, known for their unique alkynophilicity, are powerful tools for triggering intramolecular cyclizations. Gold-catalyzed intramolecular hydroarylation of alkyne-tethered pyrroles provides an elegant route to fused heterocyclic systems. For example, N-propargyl-pyrrole-2-carboxamides can undergo gold(III)-catalyzed hydroarylation to yield pyrrolo-fused pyridinones. The regioselectivity of the cyclization (6-exo-dig vs. 7-endo-dig) can be controlled by the substituent on the alkyne terminus.
While direct gold-catalyzed acylation is less common, gold catalysts can facilitate the synthesis of complex pyrroles that may serve as precursors. Gold(I) catalysts, for instance, can promote cascade hydroamination/cyclization reactions of α-amino ketones with alkynes to afford multi-substituted pyrroles. The resulting functionalized pyrroles can then undergo further transformations. Additionally, gold-catalyzed oxidative cyclization of substrates containing both keto and alkyne functionalities has been reported, showcasing the catalyst's ability to mediate complex transformations involving carbonyl groups. researchgate.net
Copper is an inexpensive and readily available transition metal that mediates a variety of transformations for pyrrole synthesis. Copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported to produce 2-arylpyrrolidines, which can be subsequently oxidized to the corresponding 2-arylpyrroles. nih.gov
More directly, a one-pot procedure for synthesizing protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been developed using catalytic amounts of copper(I) chloride (CuCl). nih.gov This reaction involves the reductive cleavage of a nitrosobenzene-derived cycloadduct. This methodology provides a structure closely related to the target ketone, where the carbonyl group is replaced by a protected amine, a functional group that can potentially be converted to a ketone.
Table 3: Copper-Catalyzed Synthesis of Pyrrole Derivatives
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Ref |
| Cu(OTf)₂ (10 mol%) | 4-Methylstyrene | Potassium N-(tert-butoxycarbonyl)-β-aminoethyltrifluoroborate | tert-Butyl 2-(4-methylphenyl)pyrrolidine-1-carboxylate | 81 | nih.gov |
| Cu(OTf)₂ (10 mol%) | Styrene | Potassium N-(tert-butoxycarbonyl)-β-aminoethyltrifluoroborate | tert-Butyl 2-phenylpyrrolidine-1-carboxylate | 78 | nih.gov |
| CuCl (cat.) | Nitrosobenzene-dihydropyridine cycloadduct | Ac₂O, Mo(CO)₆ | N-(1-(1-Phenyl-1H-pyrrol-2-yl)propyl)acetamide | 58 | nih.gov |
Iridium catalysts have shown utility in the synthesis of saturated nitrogen heterocycles, which can serve as precursors to aromatic pyrroles. For example, Vaska's complex, [IrCl(CO)(PPh₃)₂], has been used to catalyze the reductive generation of azomethine ylides from amides. These ylides can then undergo a [3+2] dipolar cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate. The resulting dihydropyrrolidine can be oxidized in a subsequent step using an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish a fully substituted pyrrole. This one-pot sequence provides access to complex pyrrole structures from simple and robust starting materials.
Organocatalysis (e.g., DABCO-promoted Reactions)
Organocatalysis offers a metal-free approach to the synthesis of pyrrole derivatives. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and efficient organocatalyst in various organic transformations. unigoa.ac.in It can promote the synthesis of substituted pyrroles through a three-component reaction involving phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium. scirp.orgscirp.orgresearchgate.net This method is noted for being convenient and applicable to both alkyl and aryl amines. scirp.orgresearchgate.net
The proposed mechanism suggests that pentane-2,4-dione first reacts with the amine to form an unsaturated amino ketone intermediate. scirp.org Concurrently, DABCO reacts with phenacyl bromide to form a quaternary salt. scirp.org These intermediates then react to form the pyrrole ring. scirp.org The use of DABCO as a catalyst has been shown to be beneficial for product yield. researchgate.net
Metal Oxide Catalysis (e.g., Zinc Oxide)
Metal oxides, particularly zinc oxide (ZnO), have been effectively utilized as catalysts in the synthesis of 2-acylpyrroles. researchgate.netpismin.com Zinc oxide, a thermally stable n-type semiconducting material, is an inexpensive and reusable catalyst that can be employed in solvent-free conditions. researchgate.netnih.gov The synthesis of 2-acylpyrroles using ZnO involves the regioselective Friedel-Crafts acylation of pyrroles with alkyl or aryl acid chlorides. researchgate.net This method is lauded for its operational simplicity and high yields. researchgate.net
The use of ZnO nanorods has also been reported to efficiently catalyze the one-pot synthesis of polysubstituted pyrroles with high yields and short reaction times. consensus.app The catalyst can be recycled and reused without a significant loss of activity, making the process cost-effective and environmentally friendly. consensus.app Other zinc-based catalysts, such as zinc iodide (ZnI2), have also been used for the synthesis of substituted pyrroles from dienyl azides at room temperature. organic-chemistry.org
Catalyst-Free Methodologies for Pyrrole Derivative Synthesis
In the pursuit of more sustainable synthetic routes, catalyst-free methodologies for the synthesis of pyrrole derivatives have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions. One such approach involves the reaction of β,γ-unsaturated hydrazones with trichloroisocyanuric acid (TCCA) to synthesize 2-pyrazolines, a related nitrogen-containing heterocycle. scirp.org
Another catalyst-free method involves the cross-coupling of α-aryldiazo ketones and α-diazo esters to produce 3(2H)-furanone derivatives. chemistryviews.org While not a direct synthesis of pyrroles, this demonstrates the potential for catalyst-free cyclization reactions. The synthesis of 2,4-disubstituted quinolines has also been achieved under solvent-free conditions using a heterogeneous catalyst that can be recycled. rsc.org These examples highlight a growing trend towards minimizing or eliminating catalysts to create more environmentally benign synthetic processes.
Principles of Green Chemistry in Synthesis Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of solvent-free reaction conditions and the utilization of aqueous media.
Solvent-Free Reaction Conditions
Solvent-free reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. A highly efficient, solvent-free procedure for the synthesis of 2-acylpyrroles has been developed using reusable zinc oxide as a catalyst. researchgate.netpismin.com This method involves the Friedel-Crafts acylation of pyrroles with acid chlorides and is characterized by its operational simplicity and high product yields. researchgate.net The absence of a solvent not only reduces waste but can also lead to increased reaction rates and selectivity. researchgate.net The reusability of the ZnO catalyst further enhances the green credentials of this methodology. researchgate.netconsensus.app Other examples of solvent-free synthesis include the preparation of diverse functionalized dipyrromethanes and calix researchgate.netpyrroles, highlighting the broad applicability of this approach in heterocyclic chemistry. rsc.org
Utilization of Aqueous Media in Synthesis
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of substituted pyrroles has been successfully achieved in aqueous media using DABCO as a catalyst. scirp.orgresearchgate.net This three-component reaction of phenacyl bromides, pentane-2,4-dione, and amines provides high yields of the desired pyrroles and is applicable to a wide range of substrates. scirp.orgscirp.org Performing the reaction in water not only makes the process more environmentally friendly but can also simplify product isolation. researchgate.net The synthesis of 2-(hetero)arylquinazolinones in aqueous media further demonstrates the feasibility of using water as a solvent for the preparation of complex heterocyclic compounds, often with excellent yields and without the need for extensive purification. researchgate.net
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield and efficiency of the synthesis of this compound and its analogues.
In the zinc oxide-catalyzed synthesis of 2-acylpyrroles, a study of various solvents revealed that while toluene gave a reasonable yield, the highest yield was achieved under solvent-free conditions. researchgate.net This highlights the significant impact of the reaction medium on the outcome. The amount of catalyst is another critical parameter; for instance, in the N-alkylation of pyrrole, increasing the amount of CuI catalyst from 5 to 15 mmol% at elevated temperatures led to a reduction in reaction time from 12 hours to as little as 4 hours while maintaining high yields. researchgate.net
Similarly, in the DABCO-promoted synthesis of pyrroles in water, a systematic screening of the catalyst loading showed that 10 mol% of DABCO was optimal for achieving the maximum conversion to the desired product. scirp.org Lowering the catalyst amount resulted in lower yields, even with extended reaction times and heating. scirp.org
The following table summarizes the optimized conditions and yields for the synthesis of a specific analogue, phenyl(5-phenyl-1H-pyrrol-2-yl)methanone, through a direct coupling of an α,β-unsaturated aldehyde and a phenacyl azide, demonstrating the high efficiency of modern synthetic methods. researchgate.net
| Entry | Aldehyde | Azide | Yield (%) |
| 1 | Cinnamaldehyde | Phenacyl azide | 95 |
| 2 | 4-Methylcinnamaldehyde | Phenacyl azide | 92 |
| 3 | 4-Methoxycinnamaldehyde | Phenacyl azide | 94 |
| 4 | 4-Chlorocinnamaldehyde | Phenacyl azide | 91 |
| 5 | Cinnamaldehyde | 4-Methylphenacyl azide | 93 |
| 6 | Cinnamaldehyde | 4-Methoxyphenacyl azide | 90 |
| 7 | Cinnamaldehyde | 4-Chlorophenacyl azide | 89 |
| 8 | Cinnamaldehyde | 4-Bromophenacyl azide | 87 |
| Data sourced from a study on the practical synthesis of pharmaceutically relevant pyrroles. researchgate.net |
This data illustrates that high to excellent yields can be obtained by carefully selecting the starting materials and presumably optimizing the reaction conditions, although the specific parameters for this table were not detailed in the source. researchgate.net
Reactivity and Chemical Transformations of 2 Phenyl 1 1h Pyrrol 2 Yl Ethanone Derivatives
Functionalization and Derivatization Strategies
The strategic modification of the 2-phenyl-1-(1H-pyrrol-2-yl)ethanone core is crucial for developing new compounds with tailored properties. Key functionalization strategies include transformations at the ethanone (B97240) backbone, the pyrrole (B145914) nitrogen, and the carbonyl group.
Halogenation of the Ethanone Backbone
The halogenation of the α-carbon to the carbonyl group in ketones is a well-established transformation in organic chemistry. wikipedia.orglibretexts.org This reaction can proceed under both acidic and basic conditions, typically yielding α-haloketones. wikipedia.org In the case of this compound, the methylene (B1212753) group flanked by the phenyl and carbonyl groups is susceptible to halogenation.
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.org This allows for the controlled mono-halogenation of the α-carbon. For an unsymmetrical ketone, halogenation in an acidic medium generally results in the halogenation of the more substituted alkyl group. wikipedia.org
Conversely, under basic conditions, the reaction occurs via an enolate intermediate. Successive halogenations are often faster due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org This can lead to polyhalogenated products. In the context of this compound, the pyrrole ring itself is an electron-rich aromatic system and can also undergo electrophilic halogenation. Therefore, careful control of reaction conditions is necessary to achieve selective halogenation of the ethanone backbone over the pyrrole ring. researchgate.net
Table 1: General Conditions for α-Halogenation of Ketones
| Reagent | Conditions | Product Type |
| Br₂, Acetic Acid | Acid-catalyzed | Mono-α-bromoketone |
| Cl₂, Acetic Acid | Acid-catalyzed | Mono-α-chloroketone |
| Br₂, aq. NaOH | Base-promoted | Poly-α-bromoketone |
N-Functionalization of the Pyrrole Moiety (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, which can significantly influence the molecule's properties and subsequent reactivity.
N-Alkylation: The N-alkylation of pyrroles can be achieved by reacting the pyrrole derivative with alkyl halides in the presence of a base. A variety of bases and solvent systems can be employed, including the use of ionic liquids to promote regioselective N-substitution. nih.gov For instance, the reaction of 2-acetyl-1-methylpyrrole (B1200348) with various reagents demonstrates the reactivity of N-alkylated pyrrole systems. mdpi.com
N-Acylation: N-acylation introduces an acyl group onto the pyrrole nitrogen. This is typically accomplished using acyl chlorides or anhydrides. nih.gov For example, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be deprotonated under basic conditions and subsequently reacted with cinnamoyl chloride to yield the N-acylated product. mdpi.com
These N-functionalized derivatives serve as important intermediates for the synthesis of more complex structures, including chalcones and polycyclic systems.
Formation of Imine and Schiff Base Derivatives
The carbonyl group of this compound provides a reactive site for condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. eijppr.com The formation of Schiff bases is a versatile method for introducing a wide range of substituents at the carbonyl position, which can lead to compounds with diverse biological activities. nih.govscience.gov
The general synthesis of Schiff bases involves the reaction of a carbonyl compound with a primary amine, often under conditions that facilitate the removal of water. eijppr.com For instance, new Schiff bases have been synthesized from 2-hydroxy-naphthaldehyde and various amino-heterocycles, providing a model for the type of transformations possible with this compound. nih.gov
Table 2: General Conditions for Schiff Base Formation
| Carbonyl Compound | Amine | Conditions | Product |
| Aldehyde/Ketone | Primary Amine | Acid or Base Catalysis, Dehydration | Imine (Schiff Base) |
| 2-Hydroxy-naphthaldehyde | 2-Aminopyridine | Reflux in Ethanol | N-(2-hydroxynaphthylidene)-2-aminopyridine |
Synthesis of Chalcone (B49325) Analogues
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a wide range of biological activities. nih.govacs.orgacs.org The synthesis of chalcone analogues from this compound derivatives is typically achieved through the Claisen-Schmidt condensation. nih.govwikipedia.orgnumberanalytics.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. wikipedia.orgnih.gov
In the context of the target compound, N-substituted derivatives of this compound can be reacted with various aromatic or heteroaromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) in methanol, to yield the corresponding chalcones. mdpi.comnih.gov For example, 2-acetyl-1-methylpyrrole has been condensed with 5-(aryl)furfural derivatives to produce a series of pyrrole-based chalcones. mdpi.com This methodology can be extended to N-substituted this compound to generate a library of novel chalcone analogues.
Table 3: Examples of Claisen-Schmidt Condensation for Pyrrole-Based Chalcones
| Pyrrole Ketone | Aldehyde | Base | Solvent | Product |
| 2-Acetyl-1-methylpyrrole | 5-(Aryl)furfural | NaOH | Methanol | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one |
| 2-Acetylpyrrole | Substituted Benzaldehyde | NaOH (aq) | Methanol | 1-(1H-Pyrrol-2-yl)-3-(substituted phenyl)prop-2-en-1-one |
Intramolecular Cyclization and Polycyclic Systems Formation
The strategic placement of functional groups on the this compound scaffold allows for intramolecular reactions to construct fused polycyclic systems. These reactions are of significant interest for the synthesis of novel heterocyclic frameworks.
Intramolecular C-N Cyclizations
A notable example of intramolecular C-N cyclization involves the transformation of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes into pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.govacs.orgacs.org This reaction is efficiently catalyzed by iron salts and proceeds through the cleavage of the N-O bond of the oxime, followed by an intramolecular directed C-H arylation. nih.govacs.org
The starting materials for this cyclization are prepared by the N-arylation of 2-acylpyrroles, followed by oximation of the ketone and subsequent acetylation. The iron-catalyzed cyclization then provides a direct route to the pyrrolo[1,2-a]quinoxaline core, a scaffold found in various biologically active molecules. nih.govresearchgate.netnih.gov
Table 4: Iron-Catalyzed Intramolecular C-N Cyclization
| Substrate | Catalyst | Solvent | Product |
| 1-(N-Arylpyrrol-2-yl)ethanone O-acetyl oxime | FeCl₂ | Acetic Acid | Substituted Pyrrolo[1,2-a]quinoxaline |
| 1-(N-(Substituted phenyl)pyrrol-2-yl)ethanone O-acetyl oxime | FeBr₂ | Acetic Acid | Substituted Pyrrolo[1,2-a]quinoxaline |
This synthetic strategy highlights the utility of this compound derivatives as precursors for the construction of complex, fused heterocyclic systems.
Formation of Fused Heterocycles
The strategic positioning of the phenyl, pyrrole, and ketone functionalities in this compound derivatives enables their conversion into complex polycyclic structures, including pyrrolo[1,2-a]quinoxalines, indolizines, and pyrrolo-indolizidines.
Pyrrolo[1,2-a]quinoxalines
The synthesis of the pyrrolo[1,2-a]quinoxaline skeleton often involves the reaction of a 2-acylpyrrole derivative with a substituted aniline, followed by cyclization. A common strategy is the condensation of 1-(2-aminophenyl)pyrroles with various carbonyl compounds. For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with aldehydes or ketones in the presence of an acid catalyst, such as acetic acid in ethanol, can afford pyrrolo[1,2-a]quinoxaline derivatives. nih.gov Gold-catalyzed tandem hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes also provides an efficient route to this heterocyclic system, with reactions typically carried out in toluene (B28343) at 80 °C. nih.gov Furthermore, iron(III) chloride has been shown to catalyze the annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers to yield these products. rsc.org Another approach involves the cyclization of N-(2-acylaminophenyl)pyrroles.
| Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) |
| 2-(1H-pyrrol-1-yl)aniline, Aldehyde/Ketone | Acetic Acid | Ethanol, 50 °C, 3h | Pyrrolo[1,2-a]quinoxaline derivative | Moderate to Good |
| Pyrrole-substituted anilines, Alkynes | Gold(I) catalyst | Toluene, 80 °C, 1-6h | Substituted pyrrolo[1,2-a]quinoxalines | Moderate to Excellent |
| 1-(2-Aminophenyl)pyrroles, Cyclic ethers | FeCl3 | - | Pyrrolo[1,2-a]quinoxaline derivatives | Moderate to Good |
| N-(2-Acylaminophenyl)pyrroles | - | - | Pyrrolo[1,2-a]quinoxalines | - |
Indolizines
Indolizines, which are structural isomers of indole, can be synthesized from 2-acylpyrroles through various cyclization strategies. One prominent method is the Tschitschibabin reaction, which involves the reaction of a pyridine (B92270) derivative with a compound containing an activated methylene group, followed by cyclization. While the classic Tschitschibabin reaction uses pyridines, analogous intramolecular reactions of N-substituted pyrroles can lead to indolizine (B1195054) derivatives. rsc.org
A versatile approach involves the cascade condensation, cyclization, and aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene compounds like nitromethane (B149229) or malonates under basic conditions to yield 6,7-disubstituted indolizines. rsc.org Additionally, a one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions using TEMPO as an oxidant also affords multisubstituted indolizines. organic-chemistry.org
| Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) |
| Substituted 2-formyl-N-propargylpyrroles, Active methylene compounds | Basic conditions | - | 6,7-Disubstituted indolizines | Good |
| α-Halo carbonyl compounds, Pyridines, Electron-deficient alkenes | TEMPO | Transition-metal-free | Multisubstituted indolizines | Good |
Pyrrolo-indolizidines
The synthesis of pyrrolo-indolizidines from 2-acylpyrroles can be achieved through multi-step sequences often involving cycloaddition reactions. A plausible route involves the initial formation of an indolizine ring, which then undergoes a subsequent cycloaddition to form the fused pyrrolidine (B122466) ring. For example, an indolizine can undergo a visible-light-induced intermolecular [3+2] annulation with an alkyne to furnish the pyrrolo[2,1,5-cd]indolizine core with high regioselectivity. nih.gov Another strategy involves a domino 2-aza-Cope-[3+2] dipolar cycloaddition and Pauson-Khand [2+2+1] cyclization of 2-allylpyrrolidines to construct functionalized indolizidine scaffolds. nih.gov While not starting directly from 2-acylpyrroles, these methods highlight the potential for their conversion to suitable precursors for pyrrolo-indolizidine synthesis.
| Precursor | Reaction Type | Reagents/Conditions | Product | Yield (%) |
| Indolizine, Internal alkyne | Visible-light-induced [3+2] annulation | Visible light | Pyrrolo[2,1,5-cd]indolizine | Good to Excellent |
| 2-Allylpyrrolidine | Domino 2-aza-Cope-[3+2] dipolar cycloaddition and Pauson-Khand [2+2+1] cyclization | - | Functionalized indolizidine | Good |
General Reactivity of the Pyrrole and Ketone Centers in Transformations
The reactivity of this compound is dictated by the electronic properties of both the pyrrole ring and the ketone functionality.
The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. Due to the presence of the electron-withdrawing benzoyl group at the 2-position, electrophilic attack is generally directed to the 4- and 5-positions of the pyrrole ring.
The ketone moiety, on the other hand, provides an electrophilic carbon center that can be attacked by nucleophiles. This allows for a variety of transformations, including reduction to the corresponding alcohol or complete removal of the carbonyl group.
| Reaction Type | Reagent/Catalyst | Position of Attack/Transformation | Product |
| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | 4- and 5-positions of the pyrrole ring | 4- or 5-substituted 2-benzoylpyrrole |
| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, Hydride) | Carbonyl carbon | Alcohol or alkane |
| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | Carbonyl group | 2-(1-phenylethyl)-1H-pyrrole or 2-phenyl-1-(1H-pyrrol-2-yl)ethanol |
Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1 1h Pyrrol 2 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of the respective nuclei.
The ¹H NMR spectrum of 2-phenyl-1-(1H-pyrrol-2-yl)ethanone and its derivatives is characterized by distinct signals corresponding to the protons on the pyrrole (B145914) and phenyl rings, as well as any substituents.
For the parent compound, phenyl(1H-pyrrol-2-yl)methanone, the protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. The protons of the phenyl group also resonate in this region, often as a complex multiplet.
In derivatives, the chemical shifts and splitting patterns of these protons can be significantly influenced by the nature and position of the substituents. For instance, in 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone, the aromatic protons appear as a multiplet between 7.30 and 7.48 ppm, while a singlet at 6.66 ppm is attributed to the pyrrole ring proton. acgpubs.org The methyl groups on the pyrrole ring and the acetyl group appear as sharp singlets at 2.08 ppm and 2.41 ppm, respectively. acgpubs.org
¹H NMR Spectral Data for Selected Derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | CDCl₃ | 7.48-7.30 (m, 10H, Ar-H), 6.66 (s, 1H, Ar-H), 2.41 (s, 3H, -COCH₃), 2.08 (s, 3H, -CH₃) |
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | CDCl₃ | 7.50-7.29 (m, 9H, Ar-H), 6.67 (s, 1H, Ar-H), 2.40 (s, 3H, -COCH₃), 2.06 (s, 3H, -CH₃) |
| (Furan-2-yl)(5-methyl-2-phenyl-1H-pyrrol-3-yl)methanone amazonaws.com | CDCl₃ | 7.81-7.87 (m, 2H), 7.54-7.61 (m, 1H), 7.44-7.52 (m, 2H), 7.41 (d, 1H, J = 1.8 Hz), 6.71 (s, 1H), 6.58 (d, 1H, J = 3.3 Hz), 6.46 (dd, 1H, J = 3.3, 1.8 Hz), 2.60 (s, 3H) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone group in this compound and its derivatives typically resonates at a downfield chemical shift, often above 180 ppm.
For 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone, the carbonyl carbon appears at 197.64 ppm. acgpubs.org The carbons of the phenyl and pyrrole rings give rise to a series of signals in the aromatic region (approximately 120-140 ppm), while the methyl carbons are found at higher field. acgpubs.org
¹³C NMR Spectral Data for Selected Derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Phenyl(1H-pyrrol-2-yl)methanone nih.gov | Not specified | Data available in spectral databases. |
| 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | CDCl₃ | 197.64, 138.79, 136.06, 135.31, 129.38, 129.36, 128.31, 128.14, 126.85, 126.35, 126.27, 122.62, 120.64, 31.14, 12.94 |
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone acgpubs.org | CDCl₃ | 197.35, 137.49, 135.80, 134.82, 134.61, 129.56, 129.41, 128.42, 126.96, 126.47, 122.42, 120.84, 31.11, 12.94 |
| (Furan-2-yl)(5-methyl-2-phenyl-1H-pyrrol-3-yl)methanone amazonaws.com | CDCl₃ | 191.0, 158.8, 145.6, 144.2, 142.1, 138.9, 132.3, 129.0, 128.4, 121.9, 111.4, 106.5, 105.8, 14.2 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule and its fragments. This is a critical step in the confirmation of the identity of newly synthesized compounds. For example, the high-resolution mass spectrum of 1-phenyl-2-(1H-3,5-dimethylpyrazol-1-yl)ethanone showed a calculated m/z for [M+H]⁺ of 265.1296, with the found value being 265.2000. mdpi.com
ESI-MS is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the study of 2-substituted pyrrole derivatives, ESI-MS has been used to investigate their fragmentation pathways. nih.gov The fragmentation is significantly influenced by the substituents on the side chain at the 2-position of the pyrrole ring. nih.gov For derivatives with aromatic groups, common fragmentation pathways include the loss of water (H₂O), aldehydes, and the pyrrole moiety from the protonated molecular ion [M+H]⁺. nih.gov In contrast, for derivatives lacking a phenyl group on the side chain, the primary fragmentation pathways involve the loss of water, alcohols, and propene (C₃H₆). nih.gov The fragmentation patterns of 5-substituted 1H-tetrazole derivatives synthesized from 1-arylpyrrole-2-carbonitrile have also been explored using ESI-MS. lifesciencesite.comresearchgate.net
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In electron ionization (EI) mode, which is commonly used in GC-MS, the molecule is subjected to high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The NIST WebBook provides mass spectral data for ethanone (B97240), 1-(1H-pyrrol-2-yl)-, a related compound, which can serve as a reference for fragmentation patterns. nist.govnist.gov The fragmentation of this compound under EI conditions would be expected to involve cleavage at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.
In the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, a derivative of the target compound, the experimental and theoretical vibrational frequencies have been extensively studied. The calculations were performed using the HF/6-31G(6D,7F) and B3LYP/6-31G(6D,7F) methods. nih.gov The recorded FT-IR spectrum shows prominent peaks that can be assigned to various vibrational modes of the molecule. nih.gov For instance, a strong band observed in the region of 1650-1700 cm⁻¹ is typically attributed to the C=O stretching vibration of the ketone group. The N-H stretching vibration of the pyrrole ring usually appears as a broad band in the range of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyrrole rings are observed around 3000-3100 cm⁻¹.
For a related compound, 1-(1-Carboxy-ethyl)-5-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, the IR spectrum (KBr) shows a broad band between 3600-2400 cm⁻¹ corresponding to the COOH group, a band at 3300 cm⁻¹ for the O-H stretch, and strong absorptions at 1720 and 1695 cm⁻¹ for the two carbonyl groups. oatext.com
The IR spectrum of 2-hydroxy-1-phenylethanone, another related structure, has been recorded as a solid in a mineral oil mull. nist.gov While specific frequencies are not detailed in the provided text, it is stated that the spectrum was obtained using a dispersive instrument, and the data has been digitized by NIST. nist.gov
Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Pyrrole) | Stretching | 3200-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Ketone) | Stretching | 1650-1700 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1300-1400 |
This table presents generalized data and may vary for specific derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For polypyrrole (PPy) and its derivatives, the UV-Vis spectra, recorded in dimethylformamide (DMF), typically show a strong absorption peak around 280 nm and a broader absorption band in the 400-650 nm range. researchgate.net The peak at the lower wavelength can be attributed to π-π* transitions within the pyrrole rings, while the broader band in the visible region is associated with the electronic transitions in the conjugated polymer backbone. researchgate.net
In a study of fluorinated pyrrolylated chalcones, which are derivatives of this compound, the UV-Vis spectra were also analyzed. researchgate.net While specific λmax values are not provided in the abstract, the study of their electronic properties was a key component of the research. researchgate.net
The UV/Visible spectrum for 2-hydroxy-1-phenylethanone is available in the NIST Chemistry WebBook, indicating that this compound absorbs in the UV-Vis region, as expected for a molecule containing a phenyl ring and a carbonyl group. nist.gov
Table 2: UV-Vis Absorption Data for Polypyrrole Derivatives
| Compound | Solvent | λmax (nm) |
| Polypyrrole (PPy) | DMF | ~280, 400-650 (broad) |
This table is based on data for polypyrrole and may differ for this compound and its specific derivatives.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement in crystalline solids.
For instance, the crystal structure of 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone reveals that the mean planes of the pyrrole and benzene (B151609) rings form a dihedral angle of 81.92(7)°. nih.gov The structure is stabilized by an intramolecular O—H···O hydrogen bond. nih.gov In the crystal lattice, weak C—H···π interactions link the molecules into chains. nih.gov
In another example, the crystal structure of (E)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one was determined at 100 K using a Rigaku/Oxford Diffraction XtaLAB Synergy diffractometer with CuKα radiation. researchgate.net The structure was solved by dual space direct methods and refined with anisotropic shift parameters for all non-hydrogen atoms. researchgate.net
The crystal structure of 3-phenyl-1-(pyrrol-2-yl)prop-2-en-1-one shows that the molecule is nearly flat, with a dihedral angle of 10.9(1)° between the pyrrole and phenyl rings. nih.gov The molecules form centrosymmetric dimers through a pair of N—H···O hydrogen bonds. nih.gov
Table 3: Selected Crystallographic Data for Derivatives of this compound
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone | - | - | Dihedral angle between rings: 81.92(7)°, Intramolecular H-bond | nih.gov |
| (E)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | - | - | Data collected at 100 K | researchgate.net |
| 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one | Monoclinic | P2₁/c | Nearly flat molecule, forms H-bonded dimers | nih.gov |
Specific crystal system and space group information was not available for all compounds in the provided search results.
X-ray powder diffraction (XRPD) is used to analyze the crystalline nature of a bulk sample. It provides information about the different crystalline phases present in a material. While SCXRD is performed on a single crystal, XRPD is carried out on a powder sample containing a large number of randomly oriented crystallites.
In the study of fluorinated pyrrolylated chalcones, X-ray diffraction (XRD) was used for structural analysis, which could imply the use of either SCXRD or XRPD, or both, to characterize the synthesized compounds. researchgate.net Similarly, a study on new pyrrolo[1,2-a] nih.govpharmaffiliates.comphenanthrolines utilized single-crystal X-ray diffraction to investigate their solid-state structures. mdpi.com
For a pyrrole-containing ester derivative, its degradation product, a di-carboxylic acid, was characterized, and its structure was elucidated using spectral data, which often includes XRPD to confirm the crystalline nature of the solid product. oatext.com
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds. It is particularly useful for determining the purity of a substance and for monitoring the progress of a chemical reaction.
A gradient UHPLC method was developed and validated for determining the chemical and physiological stability of a pyrrole-containing ester derivative. oatext.com The analysis was performed on a Dionex UltiMate 3000 system with a UV/Vis detector, using a BDS HYPERSIL C18 column. oatext.com The mobile phase consisted of a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0). oatext.com This method was found to be accurate, precise, reproducible, and specific for the analysis of the compound and its degradation product. oatext.com
In the analysis of ketones in alcoholic beverages, an HPLC method was developed using 2,4-dinitrophenylhydrazine (B122626) as a derivatizing reagent. researchgate.net The separation was achieved on a Supelco C18 column with a methanol/acetonitrile-water gradient, and detection was carried out at 365 nm using a diode-array detector. researchgate.net This demonstrates a common approach for the HPLC analysis of ketones.
Table 4: HPLC Method Parameters for a Pyrrole Derivative
| Parameter | Condition |
| HPLC System | Dionex UltiMate 3000 |
| Detector | UV/Vis |
| Column | BDS HYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Acetonitrile/Phosphate buffer (pH 3.0, 0.02 M) 40/60 (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min |
This table is based on a specific application and may need to be optimized for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry. sigmaaldrich.com Its applications are particularly crucial in the synthesis of this compound and its derivatives for two primary purposes: monitoring the progress of a chemical reaction and assessing the purity of the resulting products. libretexts.org
Reaction Monitoring
TLC provides a qualitative snapshot of a reaction's status. libretexts.org By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, a chemist can observe the gradual disappearance of the reactant spots and the concurrent appearance of a new spot corresponding to the product. libretexts.org For instance, in syntheses involving pyrrole derivatives, TLC is routinely used to determine the point of consumption of the limiting reactant, signaling that the reaction is complete and can be worked up. amazonaws.com
A common practice involves the use of a "co-spot," where the reaction mixture and the starting material are spotted in the same lane on the TLC plate. libretexts.org This helps to confirm the identity of the spots and avoid misinterpretation due to similar retention factors (Rf). The reaction is typically considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org
Purification Assessment
Following synthesis and workup, TLC is used to evaluate the purity of the isolated this compound or its derivatives. An ideally pure compound will appear as a single spot on the TLC plate after development and visualization. libretexts.org The presence of multiple spots indicates impurities, which may include unreacted starting materials, byproducts, or degradation products. libretexts.org For example, aldehydes, which can be precursors or derivatives, are prone to oxidation to their corresponding carboxylic acids, and TLC can effectively reveal the extent of such impurity. libretexts.org
The results from TLC analysis are fundamental for guiding the purification process. The choice of solvent system (eluent) for column chromatography, a common purification technique, is determined by running several TLC plates with different solvent mixtures. An optimal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value typically in the range of 0.2-0.4 to ensure efficient separation on a column.
Practical Considerations
For pyrrole-based ketones, the stationary phase is almost always silica (B1680970) gel (often on plates with a fluorescent indicator, F254, to allow for visualization under UV light). acs.org The mobile phase is typically a non-polar solvent mixed with a more polar solvent. Common solvent systems for compounds related to this compound include mixtures of ethyl acetate (B1210297) (EtOAc) and a hydrocarbon solvent like hexanes or petroleum ether. researchgate.netrsc.org The polarity of the mixture is adjusted to achieve the desired separation. For example, a system of 10% ethyl acetate in hexane (B92381) (hexane/AcOEt = 90/10) has been used in the purification of related pyrrole derivatives. amazonaws.com
Visualization of the separated spots on the TLC plate is commonly achieved by exposure to ultraviolet (UV) light (254 nm), especially for aromatic compounds like the phenyl-pyrrol-ethanones. acs.org If compounds are not UV-active, or for further confirmation, chemical stains can be used. Stains like vanillin (B372448) or potassium permanganate (B83412) (KMnO4) are effective for visualizing pyrrole derivatives. acs.orgrsc.org
TLC Data for Pyrrole Derivatives
The retention factor (Rf) is a key parameter obtained from TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. The following table summarizes TLC data for several substituted pyrroles from research literature, demonstrating typical solvent systems and corresponding Rf values.
| Compound Name | Mobile Phase (Eluent) | Rf Value | Visualization Method |
| 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.28 | UV, Vanillin |
| 2-(4-Methoxyphenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.23 | UV, Vanillin |
| 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.18 | UV, Vanillin |
| 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.24 | UV, Vanillin |
| 2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.23 | UV, Vanillin |
| 2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.38 | UV, Vanillin |
| Data sourced from a study on the synthesis of 2,5-disubstituted pyrroles. rsc.org |
Theoretical and Computational Studies on 2 Phenyl 1 1h Pyrrol 2 Yl Ethanone Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP, researchers can determine a wide range of molecular properties. For systems like 2-phenyl-1-(1H-pyrrol-2-yl)ethanone, DFT calculations are instrumental in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
DFT studies on related pyrrole-containing compounds have demonstrated the utility of this approach. For instance, calculations on 2,4,5-trisubstituted-1H-pyrrol-3-ol systems have been performed using the B3LYP method with the 6-31G(d,p) basis set to investigate reaction mechanisms and tautomeric equilibria. mdpi.com Such studies provide a plausible framework for understanding the reactivity and stability of the pyrrole (B145914) core in the target molecule. The optimized molecular structure, derived from these calculations, forms the basis for further analysis of the electronic properties.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability. In similar aromatic and heteroaromatic ketones, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the carbonyl group and the adjacent conjugated system.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, and a positive potential around the N-H group of the pyrrole ring, a potential hydrogen bond donor site.
| Computational Method | Basis Set | Typical Applications for Pyrrole Systems |
| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, reaction mechanism studies, tautomeric equilibrium analysis. mdpi.com |
| DFT | Not Specified | Calculation of HOMO-LUMO energies, generation of Molecular Electrostatic Potential (MEP) maps. |
Molecular Docking Studies (focused on chemical interaction mechanisms and binding sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein.
While specific docking studies on this compound are not widely reported, research on structurally related pyrrole derivatives provides a strong indication of its potential interaction mechanisms. For example, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been docked into the active sites of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes in Alzheimer's disease. nih.gov These studies, often performed using software like the Glide module of the Schrödinger suite, reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. nih.gov
Similarly, other pyrrole derivatives have been investigated as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). nih.govresearchgate.net Docking simulations of these compounds have highlighted the importance of the pyrrole scaffold in forming key interactions with the protein's binding pocket. nih.govresearchgate.net For instance, the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor or donor, while the aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.
In the context of this compound, a hypothetical docking study would likely show the carbonyl oxygen acting as a hydrogen bond acceptor. The N-H group of the pyrrole is a potential hydrogen bond donor. The phenyl and pyrrole rings are prime candidates for hydrophobic and π-π interactions within a receptor's active site. The specific nature and strength of these interactions would, of course, depend on the topology and chemical environment of the binding site of the target protein.
| Target Enzyme Class | Potential Interacting Residues | Types of Interactions | Relevant Pyrrole Derivatives |
| Acetylcholinesterase (AChE), BACE1 | Aromatic residues (e.g., Trp, Tyr, Phe) | π-π stacking, hydrophobic interactions | Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides nih.gov |
| EGFR, CDK2 | Not Specified | Hydrogen bonding, hydrophobic interactions | Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines nih.govresearchgate.net |
| Enoyl-acyl carrier protein reductase | Not Specified | Not Specified | Pyrrole-2-carbohydrazide derivatives vlifesciences.com |
Advanced Structural Analysis (e.g., Dihedral Angles, Hirshfeld Surface Analysis)
Advanced structural analysis techniques provide a detailed picture of the three-dimensional arrangement of atoms in a molecule and the nature of its intermolecular interactions in the solid state. These methods are crucial for understanding the crystal packing and for identifying the forces that govern the supramolecular architecture.
Dihedral Angles: The conformation of this compound is largely defined by the dihedral angles between the phenyl and pyrrole rings. X-ray crystallographic studies of the closely related compound, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, show that the pyrrole ring is inclined to the phenyl ring by a dihedral angle of 44.94 (8)°. nih.govresearchgate.netnih.gov This significant twist from planarity is a common feature in such bi-aryl systems and is a result of steric hindrance between the two rings. In another related structure, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the dihedral angle between the benzene (B151609) and pyrrole rings is 29.3°. nih.gov For this compound, a similar non-planar conformation is expected, which will influence its electronic properties and how it fits into a receptor binding site.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.
| Structural Feature | Observed in Related Compounds | Significance |
| Dihedral Angle (Phenyl-Pyrrole) | 44.94 (8)° in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one nih.govresearchgate.netnih.gov | Indicates a non-planar conformation, affecting electronic properties and molecular packing. |
| N-H···O Hydrogen Bonds | Present in the crystal structure of the propenone analog, forming zigzag chains. nih.govresearchgate.netnih.gov | A key directional interaction that governs the supramolecular architecture. |
| C-H···π Interactions | Connects the hydrogen-bonded ribbons in the propenone analog. nih.govresearchgate.netnih.gov | Contributes to the formation of a 3D network structure. |
| Hirshfeld Surface Contacts | H···H, C···H/H···C, and O···H/H···O are the most significant contributors to the crystal packing in related structures. researchgate.net | Provides a quantitative breakdown of the intermolecular forces stabilizing the crystal. |
Applications in Advanced Materials Science and Chemical Technologies
Precursors for Organic Dyes and Chromophores (e.g., BODIPY Dyes)
The structural framework of 2-phenyl-1-(1H-pyrrol-2-yl)ethanone makes it an ideal starting material for the synthesis of complex organic dyes, most notably the BODIPY (boron-dipyrromethene) class of fluorophores. BODIPY dyes are renowned for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, sharp emission peaks, and good photostability. researchgate.netnih.govfrontiersin.org These characteristics make them highly desirable for a range of applications, from fluorescent labeling and imaging to light-harvesting systems. frontiersin.org
The synthesis of BODIPY dyes often involves the condensation of two pyrrole (B145914) units with an aldehyde or an acyl chloride, followed by complexation with a boron trifluoride etherate. rsc.org 2-Acylpyrroles, such as this compound, serve as key intermediates in these synthetic pathways. nih.govresearchgate.net The phenyl substituent on the acyl group can be further modified to tune the spectral and photophysical properties of the resulting BODIPY dye. researchgate.net For instance, the introduction of different functional groups on the phenyl ring can lead to shifts in the absorption and emission wavelengths, a phenomenon that is crucial for designing dyes for specific applications. researchgate.net
The general synthetic route to BODIPY dyes from 2-acylpyrroles is a multi-step process. A common approach involves the reaction of a 2-acylpyrrole with another pyrrole derivative to form a dipyrromethane, which is then oxidized to a dipyrromethene and subsequently complexed with boron trifluoride. nih.gov The versatility of this synthetic strategy allows for the creation of a diverse library of BODIPY dyes with tailored properties. nih.govresearchgate.net
Coordination Chemistry and Metal Complexation
The nitrogen atom of the pyrrole ring and the oxygen atom of the carbonyl group in this compound provide two potential coordination sites for metal ions. This chelating ability makes it a valuable ligand in coordination chemistry, enabling the formation of stable metal complexes with a variety of transition metals. nih.govjetir.org
Synthesis of Metal-Pyrrole Complexes
The synthesis of metal-pyrrole complexes from 2-acylpyrroles like this compound has been extensively studied. nih.gov These ligands can act as mono-anionic O,N-chelating agents, forming stable complexes with various metal centers. nih.gov For example, 2-acylpyrroles have been shown to react with silicon tetrachloride (SiCl4) to form hexacoordinate silicon complexes. nih.gov In these complexes, the pyrrole derivative acts as a bidentate ligand, coordinating to the silicon atom through the nitrogen and oxygen atoms. nih.gov The resulting complexes can exhibit different configurations, such as cis or trans, depending on the orientation of the ligands around the central metal atom. nih.gov
Furthermore, the reactivity of the pyrrole nitrogen can be exploited to create more complex ligand systems. For instance, dipyrromethane (DPM) derivatives, which can be synthesized from pyrrole precursors, are widely used as organometallic ligands. researchgate.net These ligands can coordinate to metal ions to form a variety of complexes with interesting structural and electronic properties.
Catalytic Applications of Metal Complexes (e.g., Oxidation Reactions)
Metal complexes derived from pyrrole-based ligands have shown significant promise as catalysts in a range of organic transformations, including oxidation reactions. nih.govresearchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states, facilitating redox processes. researchgate.netgoogle.com
For example, oxovanadium(IV) complexes have been utilized as catalysts for the epoxidation of allylic alcohols. nih.gov While the specific use of a this compound-derived complex in this context is not explicitly detailed in the provided information, the broader class of 2-acylpyrrole metal complexes demonstrates the potential for such applications. The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity. By modifying the substituents on the pyrrole ring or the acyl group, it is possible to fine-tune the electronic and steric properties of the catalyst, thereby influencing its performance in oxidation reactions. nih.gov
Development of Chemical Tracers for Advanced Imaging Techniques (e.g., Positron Emission Tomography)
The development of novel chemical tracers is essential for advancing molecular imaging techniques like Positron Emission Tomography (PET). PET is a powerful non-invasive imaging modality that allows for the visualization and quantification of biological processes at the molecular level. This is achieved by administering a radiolabeled tracer that selectively binds to a specific target in the body.
While direct evidence for the use of this compound in the development of PET tracers is not available in the provided search results, the pyrrole scaffold is a common motif in many biologically active molecules and has been explored for the development of various therapeutic and diagnostic agents. eurekaselect.commdpi.comnih.gov The ability to functionalize the pyrrole ring and the phenyl group of this compound provides a platform for introducing positron-emitting radionuclides, such as fluorine-18 (B77423) or carbon-11.
The general strategy for developing a PET tracer involves designing a molecule with high affinity and selectivity for a biological target, and then incorporating a positron-emitting isotope into its structure. The versatility of the this compound framework could potentially be exploited to create new tracers for imaging various biological targets, contributing to the advancement of diagnostic medicine.
Structure Property Relationship Spr Studies of 2 Phenyl 1 1h Pyrrol 2 Yl Ethanone Derivatives
Influence of Substituent Effects on Chemical Reactivity and Stability
The reactivity of the carbonyl group towards nucleophiles is a key aspect of the chemistry of these compounds. The introduction of substituents on the phenyl ring alters the electron density at the carbonyl carbon. Generally, electron-withdrawing groups (EWGs) are expected to increase the electrophilicity of the carbonyl carbon by pulling electron density away from it, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) are expected to decrease its electrophilicity. This relationship can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org
The stability of the pyrrole (B145914) ring is another critical factor. The pyrrole ring is an electron-rich aromatic system, and its stability can be influenced by substituents. Electron-withdrawing groups on the pyrrole ring can decrease its electron density, potentially making it less susceptible to oxidative degradation. Conversely, electron-donating groups can increase the electron density, which might enhance its reactivity in electrophilic substitution reactions but could also increase its propensity for oxidation. Studies on related pyrrole-containing systems have shown that the electronic properties of substituents strongly affect the stability and reactivity of the pyrrole core.
A hypothetical representation of how different substituents on the para-position of the phenyl ring might influence the relative rate of a nucleophilic addition reaction to the carbonyl group is presented in the table below. The data is illustrative and based on the principles of the Hammett equation, where a positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups.
Table 1: Illustrative Influence of para-Substituents on the Relative Reactivity of 2-phenyl-1-(1H-pyrrol-2-yl)ethanone Derivatives in a Nucleophilic Addition Reaction
| Substituent (X) | Hammett Constant (σp) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.7 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 2.1 |
| -CN | 0.66 | 11.5 |
| -NO₂ | 0.78 | 24.0 |
| This table is for illustrative purposes and the relative rates are calculated based on a hypothetical Hammett correlation with ρ = 2.0. |
Stereochemical Aspects and Chiral Synthesis
The carbonyl group in this compound serves as a prochiral center, and its reduction can lead to the formation of a chiral alcohol, 2-phenyl-1-(1H-pyrrol-2-yl)ethanol, which possesses a stereogenic center at the carbinol carbon. The synthesis of enantiomerically enriched or pure forms of this alcohol and its derivatives is of significant interest for various applications, including as chiral building blocks in organic synthesis.
The asymmetric reduction of the ketone is a common strategy to introduce chirality. This can be achieved using various chiral reducing agents or catalyst systems. For instance, chiral metal hydrides or catalytic hydrogenation with chiral catalysts can provide access to either the (R)- or (S)-enantiomer of the corresponding alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee).
Another approach to chiral derivatives involves the use of chiral auxiliaries. For example, the pyrrole nitrogen can be functionalized with a chiral group, which can direct the stereochemical outcome of subsequent reactions. Alternatively, chiral starting materials can be employed in the synthesis of the pyrrole ring itself, leading to an enantiomerically pure final product. The diastereoselective synthesis of related pyrrole derivatives has been demonstrated, showcasing the feasibility of controlling stereochemistry in these systems.
The following table provides an illustrative overview of potential outcomes for the asymmetric reduction of this compound using different hypothetical chiral catalyst systems. The enantiomeric excess (ee) values are representative of what can be achieved in successful asymmetric transformations.
Table 2: Illustrative Enantioselective Reduction of this compound
| Catalyst System | Product Enantiomer | Enantiomeric Excess (ee) |
| (R)-CBS Catalyst | (S)-2-phenyl-1-(1H-pyrrol-2-yl)ethanol | 95% |
| (S)-CBS Catalyst | (R)-2-phenyl-1-(1H-pyrrol-2-yl)ethanol | 94% |
| Chiral Rhodium-DIPAMP Catalyst | (R)-2-phenyl-1-(1H-pyrrol-2-yl)ethanol | 98% |
| Chiral Ruthenium-BINAP Catalyst | (S)-2-phenyl-1-(1H-pyrrol-2-yl)ethanol | 99% |
| This table is for illustrative purposes and presents hypothetical results for the asymmetric reduction of the title compound. |
Conclusion and Future Research Directions
Current Challenges in the Synthesis and Derivatization of 2-phenyl-1-(1H-pyrrol-2-yl)ethanone
The synthesis and functionalization of the this compound core are met with challenges inherent to the chemical nature of the pyrrole (B145914) ring. These hurdles must be overcome to unlock the full potential of this class of compounds.
Control of Regioselectivity: A primary challenge lies in the regioselective functionalization of the pyrrole ring. The electron-rich nature of pyrrole makes it highly susceptible to electrophilic substitution. Friedel-Crafts acylation, a common method for introducing the keto functionality, can be difficult to control, potentially leading to substitution at the C5 position or polysubstitution, complicating purification and reducing yields.
Ring Reactivity and Stability: The pyrrole nucleus is exceptionally reactive towards electrophiles and prone to oligomerization or polymerization, particularly under the acidic conditions often required for synthesis. nih.gov This high reactivity can lead to the formation of undesired, often highly colored by-products, which necessitates careful control of reaction conditions and often requires chromatographic purification. orgsyn.org Furthermore, many pyrrole derivatives, especially unsubstituted dipyrromethanes, are sensitive to oxidation, requiring oxygen-free conditions for their isolation and storage. researchgate.net
Enantioselective Derivatization: For applications in medicinal chemistry and catalysis, achieving high enantioselectivity in the synthesis of chiral derivatives is crucial. The development of stereocontrolled methods for modifying the ethanone (B97240) side chain or the pyrrole ring remains a significant challenge. While organocatalytic approaches have shown promise for related pyrrole systems, such as the enantioselective cycloaddition of 2-methide-2H-pyrroles, their application to this compound derivatives is an area requiring further development. nih.gov This involves designing specific catalysts that can effectively control the stereochemical outcome of reactions on this particular scaffold.
Limited Accessibility of Precursors: The synthesis of diversely substituted analogues of this compound is often dependent on the availability of appropriately substituted pyrrole or phenyl precursors. The synthesis of these starting materials can be multi-step and inefficient, limiting the rapid exploration of the chemical space around the core structure.
Emerging Research Avenues in Advanced Materials and Chemical Applications
Despite the synthetic challenges, the unique structural and electronic properties of this compound make it a valuable scaffold for a range of advanced applications. Research is branching into several promising directions.
Medicinal Chemistry and Drug Discovery: The pyrrole moiety is a well-established pharmacophore present in several commercial drugs, including the anti-inflammatory agents tolmetin (B1215870) and ketorolac. mdpi.com Derivatives of this compound are being actively investigated for various therapeutic properties.
Neuroscience: The reduced form of the scaffold, 2-phenylpyrrolidine, is a key intermediate in the synthesis of pyrroloisoquinoline antidepressants. orgsyn.org Furthermore, radiolabeled derivatives, such as (R)-(−)- and (S)-(+)-1-(1-[11C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, have been synthesized and evaluated as novel tracers for positron emission tomography (PET) imaging of monoamine oxidase type A (MAO-A) in the brain. acs.org
Anti-inflammatory and Antioxidant Agents: Hybrid molecules incorporating the pyrrole structure with other pharmacologically active motifs are showing promise. For instance, a cinnamic-pyrrole hybrid demonstrated improved antioxidant and anti-lipoxygenase (anti-LOX) activity compared to its pyrrole precursor, suggesting its potential as a lead compound for new anti-inflammatory drugs. mdpi.com
Anticancer and Antimicrobial Research: The general class of ketone, phenyl pyrrol-2-yl compounds has been explored for potential antimicrobial, antiviral, and anticancer properties, making this an ongoing area of investigation. ontosight.ai
Agrochemicals: There is an emerging interest in the application of pyrrole derivatives in agriculture. The structural similarity to known pesticides and the biological activity of related compounds suggest that this compound could serve as a template for new insecticidal agents. For example, various 2-thio-substituted pyrrole derivatives have shown significant insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis. nih.gov
Advanced Materials and Catalysis:
Ligand Development: Dipyrromethane derivatives are known to function as effective organometallic ligands. researchgate.net The nitrogen atom and the ketone oxygen of this compound provide potential coordination sites, suggesting that its derivatives could be developed as novel ligands for catalysis.
Building Blocks for Complex Heterocycles: The compound is a versatile intermediate for constructing more elaborate molecular architectures. For example, pyrrole-2-carbinols, which can be derived from the corresponding ketone, are precursors to reactive 2-methide-2H-pyrroles. These intermediates can undergo cycloaddition reactions to form complex heterocyclic systems like 2,3-dihydro-1H-pyrrolizin-3-ols, which are motifs found in various biologically active natural products. nih.gov
Research Findings on this compound Derivatives
| Derivative Class | Research Focus | Key Finding | Potential Application |
| Radiolabeled Aminated Derivatives | PET Imaging | Shows prominent binding and high vulnerability to MAO blockade, indicating suitability as a tracer. acs.org | Diagnostic imaging of MAO-A in the brain. acs.org |
| Cinnamic-Pyrrole Hybrids | Anti-inflammatory | The hybrid molecule exhibits good inhibitory activity against soybean lipoxygenase (IC50 = 38 µM). mdpi.com | Development of novel anti-inflammatory agents. mdpi.com |
| Thio-Substituted Pyrroles | Agrochemical | Compounds like Methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate show high insecticidal bioefficacy (LC50 = 0.5707 ppm). nih.gov | Discovery of new insecticidal agents. nih.gov |
| Pyrrole-2-Carbinols | Synthetic Intermediates | Act as precursors for 2-methide-2H-pyrroles, which undergo enantioselective [6+2]-cycloaddition. nih.gov | Asymmetric synthesis of complex pyrrolizine alkaloids. nih.gov |
| 2-Phenylpyrrolidine (Reduced form) | Pharmaceutical Synthesis | Serves as an important starting material for pyrroloisoquinoline antidepressants. orgsyn.org | Synthesis of central nervous system drugs. orgsyn.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
